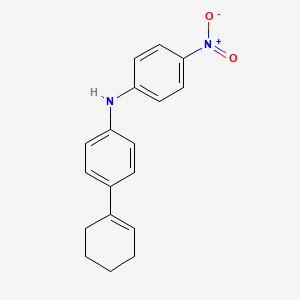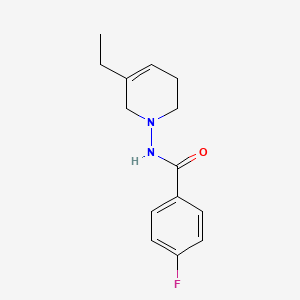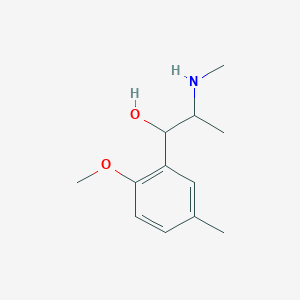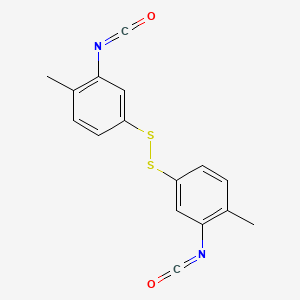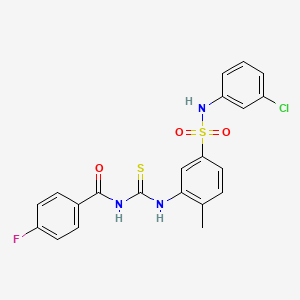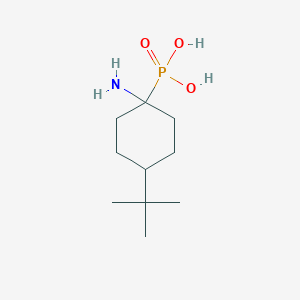![molecular formula C14H15IO3 B12521543 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 685136-04-3](/img/structure/B12521543.png)
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde is an organic compound with the molecular formula C14H15IO3. This compound is characterized by the presence of a cyclohexene ring, an iodine atom, and a methoxy group attached to a benzaldehyde core. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclohexene Derivative: The cyclohexene ring can be synthesized through the hydrogenation of benzene derivatives or via Diels-Alder reactions.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Aldehyde Formation: The benzaldehyde core can be synthesized through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzoic acid.
Reduction: 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzyl alcohol.
Substitution: 4-[(Cyclohex-2-en-1-yl)oxy]-3-azido-5-methoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the iodine atom and the aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxybenzaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-hydroxybenzaldehyde: Contains a hydroxy group instead of a methoxy group, affecting its chemical properties and biological activity.
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzoic acid:
Uniqueness
The presence of the iodine atom in 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Eigenschaften
CAS-Nummer |
685136-04-3 |
|---|---|
Molekularformel |
C14H15IO3 |
Molekulargewicht |
358.17 g/mol |
IUPAC-Name |
4-cyclohex-2-en-1-yloxy-3-iodo-5-methoxybenzaldehyde |
InChI |
InChI=1S/C14H15IO3/c1-17-13-8-10(9-16)7-12(15)14(13)18-11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 |
InChI-Schlüssel |
FJMDFUFSPYIAGL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=O)I)OC2CCCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


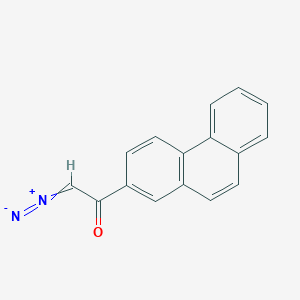

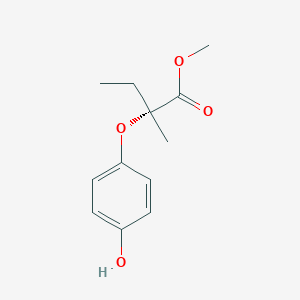
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)
